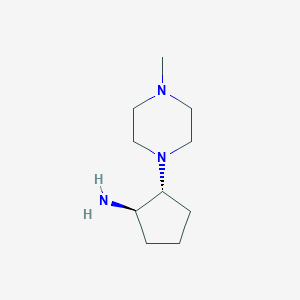

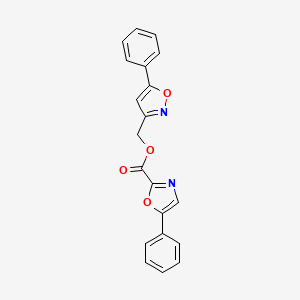

![molecular formula C20H17ClF3N3OS2 B2953756 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide CAS No. 453583-02-3](/img/structure/B2953756.png)

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C20H17ClF3N3OS2 and its molecular weight is 471.94. The purity is usually 95%.

BenchChem offers high-quality N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Studies and Molecular Interactions

The research on compounds structurally related to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide highlights their intricate molecular conformations and interactions. For example, studies on similar sulfanyl acetamides and pyrimidines have unveiled that these compounds often exhibit folded conformations around the methylene atom of the thioacetamide bridge, which are stabilized by intramolecular hydrogen bonds. Such insights are crucial for understanding the molecular basis of their biological activities and potential drug interactions (S. Subasri et al., 2016; S. Subasri et al., 2017).

Synthesis and Pharmacological Applications

Research has been conducted on synthesizing novel compounds incorporating the pyrimidine and benzothiazole moieties, given their effectiveness as pharmacophores. These studies not only provide a foundation for the development of new therapeutic agents but also highlight the potential of such heterocycles in treating various conditions. For instance, compounds have been synthesized for their antibacterial and anti-inflammatory properties, demonstrating the broad spectrum of potential applications for such chemical structures (Mayura Kale and Deepak Mene, 2013).

Antitumor and Antifolate Activity

Compounds related to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide have been explored for their antitumor and antifolate activities. Such research is vital for the development of new chemotherapeutic agents. For example, derivatives of pyrrolo[2,3-d]pyrimidines have been investigated as potent dihydrofolate reductase inhibitors and antitumor agents, showcasing the therapeutic potential of these compounds (A. Gangjee et al., 2007; A. Gangjee et al., 2008).

Novel Heterocyclic Compounds for Antibacterial and Antifungal Applications

The synthesis and characterization of novel heterocyclic compounds, incorporating elements like the sulfamido moiety, have been explored for their antimicrobial activities. Such studies underscore the chemical diversity and potential utility of these compounds in developing new antimicrobial agents (R. Nunna et al., 2014).

Mechanism of Action

Target of Action

F1142-4680, also known as Bemarituzumab, is an Fc-optimized monoclonal antibody that primarily targets the Fibroblast Growth Factor Receptor 2b (FGFR2b) . FGFR2b is a receptor tyrosine kinase involved in cell proliferation, differentiation, and migration .

Mode of Action

Bemarituzumab is designed to block fibroblast growth factors (FGFs) from binding and activating FGFR2b . This inhibition prevents the activation of several downstream pro-tumor signaling pathways, potentially slowing cancer progression . Additionally, Bemarituzumab has been engineered for enhanced antibody-dependent cell-mediated cytotoxicity (ADCC) to increase direct tumor cell killing by recruiting natural killer (NK) cells .

Biochemical Pathways

The inhibition of FGFR2b by Bemarituzumab affects multiple biochemical pathways involved in tumor growth and progression. These include the RAS/MAPK, PI3K/AKT, and PLCγ pathways . By blocking these pathways, Bemarituzumab can inhibit cell proliferation, angiogenesis, and survival, thereby slowing the progression of cancer .

Result of Action

The inhibition of FGFR2b by Bemarituzumab results in decreased tumor cell proliferation and increased cell death . In clinical trials, treatment with Bemarituzumab plus chemotherapy demonstrated clinically significant improvements in progression-free survival (PFS) and overall survival (OS) in patients with FGFR2b overexpression or mutation .

Action Environment

The action of Bemarituzumab can be influenced by various environmental factors. For example, the presence of FGFs and the expression level of FGFR2b can affect the drug’s efficacy Additionally, factors such as pH and temperature can influence the stability of the drug

properties

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClF3N3OS2/c1-10-25-18(17-12-4-2-3-5-15(12)30-19(17)26-10)29-9-16(28)27-14-8-11(20(22,23)24)6-7-13(14)21/h6-8H,2-5,9H2,1H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYNXYUVBDQKNMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClF3N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(6-Chloropyridin-3-yl)methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2953673.png)

![N-(4-fluorobenzyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2953677.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-carboxamide](/img/structure/B2953680.png)

![(Z)-methyl 2-(4-fluoro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2953682.png)

![2-[[1-(1-Propan-2-ylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2953684.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-6-(furan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2953686.png)

![8-{4-[(3,4-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-propyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2953687.png)

![3-phenoxy-N-[4-[[4-(3-phenoxypropanoylamino)phenyl]methyl]phenyl]propanamide](/img/structure/B2953690.png)